molecular formula C24H25N3O3S2 B2420499 2-((3-(3,5-dimethylphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-ethoxyphenyl)acetamide CAS No. 877653-59-3

2-((3-(3,5-dimethylphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-ethoxyphenyl)acetamide

Cat. No.: B2420499
CAS No.: 877653-59-3
M. Wt: 467.6
InChI Key: ULUNNKQSDGJKEZ-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups. It has a thieno[3,2-d]pyrimidin-2-yl core, which is a type of heterocyclic compound. This core is substituted with a 3,5-dimethylphenyl group, a thioacetamide group, and a 4-ethoxyphenyl group .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several rings and functional groups. The thieno[3,2-d]pyrimidin-2-yl core would likely contribute to the compound’s stability and reactivity .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would be affected by the presence of polar functional groups .

Scientific Research Applications

Anticonvulsant Potential

One significant application of derivatives of 2-((3-(3,5-dimethylphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-ethoxyphenyl)acetamide is in the field of anticonvulsants. A study by Severina et al. (2020) focused on the synthesis and pharmacological evaluation of S-acetamide derivatives of 4,6-dimethyl-2-thiopyrimidine as potential anticonvulsants. The study used molecular docking to predict the affinity of these compounds to anticonvulsant biotargets, showing moderate anticonvulsant activity in vivo, particularly for a derivative with a 4-bromophenyl substituent (Severina, H., Skupa, O., Voloshchuk, N., & Georgiyants, V., 2020).

Antifungal Effects

Another application is in antifungal treatments. Jafar et al. (2017) synthesized derivatives of dimethylpyrimidin, including compounds related to this compound. These compounds demonstrated notable antifungal effects against fungi like Aspergillus terreus and Aspergillus niger (Jafar, N. N., Abdul Mahdi, I. M., Hadwan, M. H., & AlameriAmeer, A., 2017).

Antimicrobial Applications

Hossan et al. (2012) explored the synthesis of pyrimidinone and oxazinone derivatives fused with thiophene rings using citrazinic acid as a starting material. These derivatives showed promising antibacterial and antifungal activities, comparable to conventional drugs like streptomycin and fusidic acid, highlighting the potential of these compounds in antimicrobial applications (Hossan, A., Abu-Melha, H. M. A., Al-Omar, M., & Amr, A., 2012).

Antitumor Activity

The derivatives of this compound have also been studied for their potential antitumor activity. A study by Hafez and El-Gazzar (2017) synthesized new thieno[3,2-d]pyrimidine and thienotriazolopyrimidine derivatives, demonstrating potent anticancer activity against various human cancer cell lines, including breast adenocarcinoma and cervical carcinoma (Hafez, H., & El-Gazzar, A.-R. B. A., 2017).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s intended to be used as a drug, its mechanism of action would depend on the biological target it interacts with .

Future Directions

Future research on this compound could involve exploring its potential uses, such as in medicine or materials science. Additionally, research could be conducted to optimize its synthesis and to better understand its physical and chemical properties .

Properties

IUPAC Name

2-[[3-(3,5-dimethylphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(4-ethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N3O3S2/c1-4-30-19-7-5-17(6-8-19)25-21(28)14-32-24-26-20-9-10-31-22(20)23(29)27(24)18-12-15(2)11-16(3)13-18/h5-8,11-13H,4,9-10,14H2,1-3H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULUNNKQSDGJKEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2C4=CC(=CC(=C4)C)C)SCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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